molecular formula C11H11F3O2S B12559406 Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester CAS No. 157651-95-1

Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester

Cat. No.: B12559406
CAS No.: 157651-95-1
M. Wt: 264.27 g/mol
InChI Key: ODYHAIIGWJVZIT-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester is a complex organic compound with the molecular formula C11H11F3O2S. This compound is characterized by the presence of a benzoic acid core substituted with a methylthio group and a trifluoromethyl group, making it a unique ester derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methylthio group can participate in redox reactions, potentially affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-(methylthio)-, methyl ester
  • Benzoic acid, 4-(trifluoromethyl)-, methyl ester
  • Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-, ethyl ester

Uniqueness

Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester is unique due to the combination of both the methylthio and trifluoromethyl groups on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

157651-95-1

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

IUPAC Name

methyl 2-(methylsulfanylmethyl)-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H11F3O2S/c1-16-10(15)9-4-3-8(11(12,13)14)5-7(9)6-17-2/h3-5H,6H2,1-2H3

InChI Key

ODYHAIIGWJVZIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)CSC

Origin of Product

United States

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